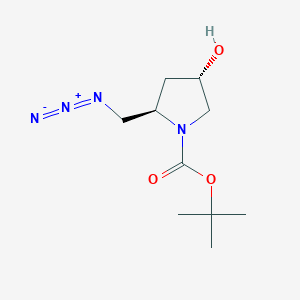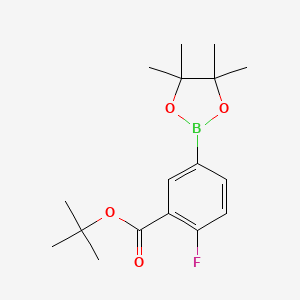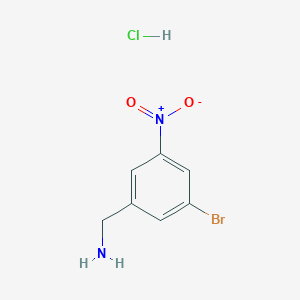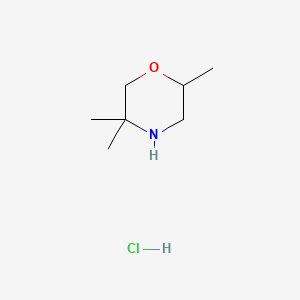![molecular formula C7H9NO B13459378 5-Isocyanatospiro[2.3]hexane CAS No. 1773507-70-2](/img/structure/B13459378.png)
5-Isocyanatospiro[2.3]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isocyanatospiro[2.3]hexane is a chemical compound characterized by a unique spirocyclic structure. This compound is notable for its isocyanate functional group, which is highly reactive and widely used in various chemical reactions. The spirocyclic framework imparts unique properties to the compound, making it of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanatospiro[2.3]hexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Isocyanatospiro[2.3]hexane undergoes a variety of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions, forming more complex spirocyclic structures.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and elastomers.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate group.
Catalysts: Catalysts such as dibutyltin dilaurate can be used to accelerate the reaction with polyols in polyurethane synthesis.
Solvents: Inert solvents like dichloromethane and toluene are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by the reaction with polyols.
Wissenschaftliche Forschungsanwendungen
5-Isocyanatospiro[2.3]hexane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds and polymers.
Biology: Investigated for its potential use in the development of bioactive molecules and drug candidates.
Medicine: Explored for its potential in the synthesis of pharmaceuticals with unique structural features.
Industry: Utilized in the production of high-performance materials such as polyurethanes, which have applications in coatings, adhesives, and foams.
Wirkmechanismus
The mechanism of action of 5-Isocyanatospiro[2.3]hexane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The spirocyclic structure may also influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Oxaspiro[2.3]hexane: Similar spirocyclic structure but with an oxygen atom in place of the isocyanate group.
5-Azaspiro[2.3]hexane: Contains a nitrogen atom in the spirocyclic framework.
Spiro[2.3]hexane-1-carbonitrile: Features a nitrile group instead of an isocyanate group.
Uniqueness
5-Isocyanatospiro[2.3]hexane is unique due to the presence of the highly reactive isocyanate group, which allows it to participate in a wide range of chemical reactions. This reactivity, combined with the stability imparted by the spirocyclic structure, makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
1773507-70-2 |
|---|---|
Molekularformel |
C7H9NO |
Molekulargewicht |
123.15 g/mol |
IUPAC-Name |
5-isocyanatospiro[2.3]hexane |
InChI |
InChI=1S/C7H9NO/c9-5-8-6-3-7(4-6)1-2-7/h6H,1-4H2 |
InChI-Schlüssel |
GGRVBCLNQMZJBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC(C2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)



![Tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459328.png)



![(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13459362.png)
![2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride](/img/structure/B13459365.png)


